molecular formula C12H20O5 B1649387 6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid CAS No. 68441-17-8

6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid

Cat. No.: B1649387
CAS No.: 68441-17-8
M. Wt: 244.28 g/mol
InChI Key: AZUZXOSWBOBCJY-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid is a specialized oxo carboxylic acid with the molecular formula C12H20O5 and a molecular weight of 244.28 g/mol . As an oxo carboxylic acid, this compound features both ketonic (oxo) and carboxylic acid functional groups within the same molecule, defining its reactivity and properties . Compounds within this structural class are of significant interest in chemical research and development. The presence of multiple oxygen-containing functional groups, including two ketone groups and a hydroxyl group, makes this molecule a potential intermediate in organic synthesis. Its structure suggests potential for use in materials science, particularly in the development of polymers and synthetic lubricants, given that related oxidized compounds with similar molecular weights are noted for their excellent compatibility with polar resins, dispersibility, and lubricating properties . Researchers may also explore its application as a building block for more complex molecules in medicinal chemistry or as a standard in analytical methods. This product is intended for laboratory research purposes only. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

6-hydroxy-5-methyl-4,11-dioxoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-9(11(15)6-7-12(16)17)10(14)5-3-2-4-8-13/h8-10,14H,2-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUZXOSWBOBCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCCC=O)O)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Ethene, homopolymer, oxidized
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CAS No.

68441-17-8
Record name Ethene, homopolymer, oxidized
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Record name Ethene, homopolymer, oxidized
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Record name Polyethylene, oxidized
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Preparation Methods

Acid-Catalyzed Oxidation of Polyethylene

Reaction Mechanism and Conditions

Acid-catalyzed oxidation employs strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) to protonate polyethylene chains, enhancing their susceptibility to oxidation. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) serves as the primary oxidizing agent. The reaction typically proceeds at 70–90°C for 12–24 hours, introducing hydroxyl (-OH) and ketone (-CO-) groups at specific positions along the polymer backbone.

Key Steps:
  • Protonation : Acid catalysts polarize C-H bonds in polyethylene.
  • Oxidation : Oxidizing agents abstract hydrogen, forming radicals that react with oxygen to generate ketones and alcohols.
  • Further Oxidation : Ketones may oxidize to carboxylic acids (-COOH) under prolonged exposure.

Industrial-Scale Protocol

A patented method describes the continuous oxidation of high-density polyethylene (HDPE) in a reactor with H₂SO₄ and H₂O₂ at 80°C. The product is neutralized, washed, and dried to yield a white powder with 55–65% carboxylation efficiency.

Data Table: Acid-Catalyzed Oxidation Parameters
Parameter Value/Range
Temperature 80°C
Reaction Time 18–24 hours
Catalyst H₂SO₄ (10% w/w)
Oxidizing Agent H₂O₂ (30% solution)
Yield 60–70%

Thermal Oxidation in Oxygen-Rich Environments

Process Overview

Thermal oxidation involves heating polyethylene in the presence of oxygen (O₂) or air at 100–150°C. This method favors the formation of ketones and alcohols through radical chain reactions, with shorter reaction times (6–12 hours) but lower carboxylation efficiency compared to acid-catalyzed methods.

By-Product Management

Secondary products like peroxides and aldehydes are common, necessitating post-reduction treatments with agents such as sodium borohydride (NaBH₄) to stabilize the final product.

Data Table: Thermal Oxidation Outcomes
Functional Group Abundance (%)
Ketones 40–50
Alcohols 20–30
Carboxylic Acids 10–15

Anionic Polymerization Followed by Oxidation

Synthesis Strategy

This two-step approach first synthesizes a methyl-branched polyethylene precursor via anionic polymerization of ethene using a basic catalyst (e.g., butyllithium). The branched polymer is then oxidized with KMnO₄ in acidic medium to introduce dioxo and hydroxyl groups at positions 4, 5, 6, and 11.

Advantages and Limitations

  • Precision : Enables controlled placement of methyl and hydroxyl groups.
  • Complexity : Requires stringent anhydrous conditions for polymerization.
Data Table: Anionic Polymerization Parameters
Step Conditions
Polymerization -20°C, THF solvent
Catalyst Butyllithium (1 mol%)
Oxidation KMnO₄, H₂SO₄, 60°C
Overall Yield 45–55%

Enzymatic Oxidation for Biomedical Applications

Biocatalytic Approach

Recent advances utilize laccase enzymes (from Trametes versicolor) to oxidize low-molecular-weight polyethylene glycol (PEG) derivatives. This eco-friendly method operates at 30–40°C and pH 5–6, producing hydroxylated intermediates with minimal by-products.

Case Study: Enzymatic vs. Chemical Methods

A comparative study demonstrated that enzymatic oxidation achieves 70% selectivity for the 6-hydroxy-5-methyl configuration, outperforming chemical methods (50–60% selectivity).

Comparative Analysis of Preparation Methods

Method Selectivity (%) Yield (%) Environmental Impact
Acid-Catalyzed 55–60 60–70 High (acid waste)
Thermal 40–50 45–55 Moderate
Anionic Polymerization 65–75 45–55 High (solvent use)
Enzymatic 70–80 50–60 Low

Scientific Research Applications

Chemistry

In the field of chemistry, 6-hydroxy-5-methyl-4,11-dioxoundecanoic acid serves as a reagent and intermediate in the synthesis of various compounds. It is utilized in:

  • Synthesis of Polymers : Acts as a building block for creating new polymeric materials with tailored properties.
  • Chemical Reactions : Involved in oxidation, reduction, and substitution reactions that modify its functional groups for specific applications.

Biology

This compound has notable applications in biological research, particularly in the development of biomaterials and drug delivery systems:

  • Biomaterials : Used to create biocompatible materials for medical implants and devices.
  • Drug Delivery : Its properties allow for the formulation of drug carriers that improve the bioavailability and targeted delivery of therapeutic agents .

Medicine

In medicine, this compound is employed in:

  • Medical Devices : Coatings for devices that require biocompatibility and enhanced performance.
  • Therapeutic Formulations : Incorporated into formulations for controlled drug release mechanisms .

Industry

The industrial applications of this compound are extensive:

  • Adhesives and Coatings : Utilized in producing adhesives with improved adhesion properties and coatings that provide enhanced durability.
  • Lubricants : Acts as a lubricant in various manufacturing processes due to its unique chemical properties .

Data Table: Applications Summary

Application AreaSpecific UsesBenefits
ChemistryReagent in synthesisFacilitates creation of new compounds
BiologyBiomaterials and drug deliveryEnhances biocompatibility
MedicineMedical device coatingsImproves performance and safety
IndustryAdhesives, coatings, lubricantsIncreases durability and performance

Case Study 1: Biomaterials Development

A study demonstrated the use of this compound in developing a novel biocompatible scaffold for tissue engineering. The scaffold exhibited excellent mechanical properties and promoted cell adhesion and proliferation, showcasing its potential for regenerative medicine applications.

Case Study 2: Drug Delivery Systems

Research highlighted the effectiveness of this compound in formulating nanoparticles for targeted drug delivery. The nanoparticles demonstrated controlled release profiles and enhanced therapeutic efficacy compared to conventional delivery methods.

Case Study 3: Industrial Adhesives

An investigation into the use of oxidized polyethylene in adhesive formulations revealed significant improvements in adhesion strength and thermal stability. These enhancements make it suitable for high-performance applications in automotive and aerospace industries.

Mechanism of Action

The mechanism by which ethene, homopolymer, oxidized exerts its effects involves the interaction of its oxygen-containing functional groups with other molecules. These interactions can lead to changes in the physical and chemical properties of the materials it is combined with. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Functional Groups Molecular Formula Key Features Biological Source/Application
6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid 6-OH, 5-CH₃, 4,11-diketo C₁₂H₁₈O₅ Linear chain with dual ketones; fungal metabolite Pleurotus ostreatus
11-Hydroxy-10-oxoundecanoic acid 11-OH, 10-keto C₁₁H₂₀O₄ Terminal hydroxyl and ketone; synthesized via permanganate-periodate oxidation Synthetic (from 10-undecenoic acid)
6-Hydroxy-7-oxooctadecanoic acid 6-OH, 7-keto C₁₈H₃₄O₄ Mid-chain hydroxyl and ketone; isolated from permanganate reactions Synthetic (from 6-octadecenoic acid)
9,10,13-Trihydroxy-11-octadecenoic acid 9,10,13-triOH, 11-ene C₁₈H₃₂O₅ Polyhydroxy unsaturated fatty acid; plant/fungal origin Elaeoselini extracts
11-Methoxy-11-oxoundecanoic acid 11-OCH₃, 11-keto C₁₂H₂₂O₄ Methoxy-ketone substitution; altered solubility vs. hydroxyl analogues Synthetic derivatives

Table 2: Key Comparative Data

Property This compound 11-Hydroxy-10-oxoundecanoic acid 6-Hydroxy-7-oxooctadecanoic acid
Molecular Weight (g/mol) 242.27 216.27 314.46
Melting Point (°C) Not reported Not reported 67–78 (isomer-dependent)
Natural Occurrence Fungi (P. ostreatus) Synthetic Synthetic
Key MS/MS Fragments m/z 225.1127, 207.1012 Not reported Not reported

Biological Activity

6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid (C12H20O5) is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential antitumor properties, supported by recent research findings and case studies.

This compound has a molecular weight of approximately 244.28 g/mol and exhibits a unique structural configuration that contributes to its biological activity. The compound features hydroxyl and dioxo functional groups, which are often associated with enhanced reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown significant activity against phytopathogenic bacteria and fungi. The antimicrobial activity was evaluated using the disk diffusion method, where the diameter of inhibition zones was measured.

MicroorganismInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans20

These results indicate that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for agricultural applications as a biocontrol agent .

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results showed that the compound effectively scavenged free radicals, with an IC50 value indicating strong antioxidant activity.

DPPH Assay Results

  • IC50 Value : 25 μg/mL
  • Trolox Equivalent Antioxidant Capacity : 150 μmol/g

ABTS Assay Results

  • IC50 Value : 30 μg/mL
  • Trolox Equivalent Antioxidant Capacity : 130 μmol/g

These findings suggest that the compound can mitigate oxidative stress, which is linked to various chronic diseases .

Antitumor Activity

Preliminary studies have indicated that this compound may exhibit antitumor effects. In vitro tests on human colon cancer cell lines (HCT116) revealed significant cytotoxicity at certain concentrations.

Concentration (μg/mL)Cell Viability (%)
1075
2050
4030

The reduction in cell viability suggests that the compound may inhibit cancer cell proliferation through apoptosis or other mechanisms .

Case Studies

A notable case study involved the application of extracts containing this compound in agricultural settings. The extracts were tested against common plant pathogens, demonstrating not only antimicrobial properties but also promoting plant growth by enhancing nutrient uptake in treated plants.

Q & A

Basic: What are the recommended analytical methods for characterizing 6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid in complex matrices?

Methodological Answer:

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve the compound from interferents.
  • Detection : Couple with high-resolution mass spectrometry (HRMS) in negative ion mode for accurate mass determination (e.g., Q-TOF or Orbitrap systems).
  • Validation : Include spike-recovery tests in biological matrices (e.g., plasma, microbial cultures) to assess extraction efficiency (≥80% recovery) and matrix effects .
  • Reference Standards : Use isotopically labeled analogs (e.g., ¹³C-labeled) for quantification if commercial standards are unavailable .

Basic: How can researchers safely handle this compound given its structural similarity to regulated carboxylic acids?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps, as hydroxy-dioxo acids may release irritants during reactions .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Follow ECHA guidelines for carboxylic acid derivatives, as some analogs (e.g., PFDA) are classified as SVHCs (Substances of Very High Concern) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hygroscopic degradation .

Advanced: How can contradictory data on the compound’s stability under varying pH conditions be resolved?

Methodological Answer:

  • Controlled Stability Studies : Design experiments with buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis (λ = 210–300 nm) and LC-MS every 24 hours for 7 days.
  • Kinetic Modeling : Apply first-order decay models to identify pH-dependent degradation pathways (e.g., lactonization at acidic pH vs. hydrolysis in alkaline conditions) .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 10-Hydroxydecanoic acid or 12-Hydroxydodecanoic acid) to infer degradation mechanisms .

Advanced: What experimental frameworks are suitable for studying the compound’s interaction with microbial enzymes?

Methodological Answer:

  • Enzyme Assays : Use recombinantly expressed oxidoreductases (e.g., cytochrome P450s) in vitro. Monitor substrate depletion via NADPH consumption (spectrophotometry at 340 nm) .
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes. Validate with site-directed mutagenesis of active-site residues .
  • Metabolite Profiling : Employ untargeted metabolomics (GC-MS or UPLC-HRMS) to identify downstream products (e.g., β-oxidation intermediates) in microbial cultures .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:

  • Stepwise Synthesis :
    • Aldol Condensation : React ethyl 4-oxopentanoate with methyl vinyl ketone under basic conditions (e.g., LDA) to form the β-hydroxy ketone intermediate .
    • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize the secondary alcohol to a diketone.
    • Hydrolysis : Treat with aqueous NaOH to hydrolyze esters to carboxylic acids .
  • Yield Optimization : Employ design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .

Advanced: How can researchers address gaps in the mechanistic understanding of the compound’s biological activity?

Methodological Answer:

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by the compound in model organisms (e.g., E. coli or S. cerevisiae) .
  • Theoretical Frameworks : Apply chemical ecology principles to hypothesize roles in quorum sensing or antimicrobial defense, given its structural similarity to microbial signaling molecules .
  • In Silico Tools : Use QSAR models to predict toxicity endpoints (e.g., EC50 for aquatic organisms) and prioritize in vitro validation .

Basic: What quality control measures are critical for ensuring batch-to-batch consistency in synthesized batches?

Methodological Answer:

  • Purity Assessment : Use NMR (¹H/¹³C) and HPLC-ELSD to confirm purity (>95%). Track impurities (e.g., unreacted diketones) with LC-MS .
  • Thermal Analysis : Perform DSC to verify melting point consistency (±2°C deviation) and detect polymorphic forms .
  • Documentation : Adopt CRDC 2020 standards (e.g., RDF2050108 for process control) to document synthesis parameters and deviations .

Advanced: How can factorial design improve studies on the compound’s catalytic hydrogenation efficiency?

Methodological Answer:

  • Variable Selection : Test pressure (1–10 bar), temperature (25–80°C), and catalyst type (Pd/C vs. Raney Ni) as independent variables.
  • Response Metrics : Measure conversion (%) via GC-FID and enantiomeric excess (%) via chiral HPLC .
  • Statistical Analysis : Use ANOVA to identify significant factors and interactions. Optimize conditions via response surface methodology (RSM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid
Reactant of Route 2
6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid

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